2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione
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Overview
Description
2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione is a heterocyclic compound that belongs to the class of pyrimido[5,4-d][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of the pyrimido[5,4-d][1,3]oxazine ring system through the involvement of the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various bases and acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as protein tyrosine kinases and cyclin-dependent kinases, leading to the modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione include:
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and biological activities.
Properties
CAS No. |
82241-24-5 |
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Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
2-phenyl-5H-pyrimido[5,4-d][1,3]oxazine-4,6,8-trione |
InChI |
InChI=1S/C12H7N3O4/c16-9-7-8(14-12(18)15-9)11(17)19-10(13-7)6-4-2-1-3-5-6/h1-5H,(H2,14,15,16,18) |
InChI Key |
MAOQAZSDLZKCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)NC(=O)NC3=O |
Origin of Product |
United States |
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